Product packaging for Methyl 1,5-dimethyl-2-naphthoate(Cat. No.:CAS No. 107777-20-8)

Methyl 1,5-dimethyl-2-naphthoate

Cat. No.: B11890182
CAS No.: 107777-20-8
M. Wt: 214.26 g/mol
InChI Key: NMAYFYBIOIGLDB-UHFFFAOYSA-N
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Description

Significance of Naphthoate Core Structures as Research Scaffolds

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry and materials science. Its planarity and extended π-system allow for effective interactions with biological macromolecules, such as enzymes and receptors, making it a common core in the design of therapeutic agents. For instance, naphthoate derivatives are investigated for their potential anti-inflammatory and anticancer activities. In materials science, the photophysical properties of the naphthalene unit are harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and electrochromic materials. mdpi.com The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of these properties, making it an ideal building block for novel materials. mdpi.com

Overview of Methylated Naphthoate Derivatives in Contemporary Chemical Literature

Methylation of the naphthoate core can significantly alter the compound's biological activity and physical properties. The introduction of methyl groups can enhance binding affinity to biological targets through hydrophobic interactions and can influence the metabolic stability of the molecule. A notable example is the 2-methyl-1,4-naphthoquinone core, which is the fundamental structure of vitamin K. nih.gov Synthetic variations of this structure are actively researched to develop new vitamin K analogs with enhanced bioactivity. nih.gov

The synthesis of methylated naphthoates can be achieved through various methods, including the direct methylation of hydroxylated naphthoic acids or through multi-step sequences involving Grignard reagents or Friedel-Crafts alkylations. nih.gov These synthetic strategies provide access to a diverse range of methylated naphthoate derivatives for further investigation.

Current Research Landscape and Emerging Areas for Methyl 1,5-dimethyl-2-naphthoate

Direct research on this compound is not extensively documented in current chemical literature, suggesting it is a novel or less-studied compound. However, based on the established significance of the naphthoate scaffold and the influence of methylation, several potential research areas can be proposed for this specific molecule.

The substitution pattern of this compound, with methyl groups at the 1 and 5 positions, may confer unique steric and electronic properties. These features could be explored in the context of:

Materials Science : The specific arrangement of the methyl groups could influence the solid-state packing of the molecule, potentially leading to interesting optical or electronic properties for applications in organic electronics. The parent hydrocarbon, 1,5-dimethylnaphthalene, has been studied, and its derivatives could be relevant for creating new electrochromic materials. mdpi.com

Medicinal Chemistry : The compound could serve as a scaffold for the development of new receptor antagonists or enzyme inhibitors. The metabolic fate of the dimethylated naphthalene core would be a critical area of investigation, drawing comparisons to the known metabolism of other methylnaphthalenes which can involve oxidation of the methyl groups. nih.gov

Synthetic Chemistry : The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to organic synthesis. This could involve exploring novel catalytic methods for the selective functionalization of the dimethylnaphthalene core.

Data Tables

Given the limited direct data for this compound, the following tables provide information on its core structural components to offer a comparative context.

Table 1: Physicochemical Properties of Parent Structures

PropertyMethyl 2-naphthoate1,5-Dimethylnaphthalene
Molecular Formula C₁₂H₁₀O₂ nih.govC₁₂H₁₂
Molecular Weight 186.21 g/mol nih.gov156.22 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 77-80 °C81-83 °C
Boiling Point 308 °C262 °C
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Table 2: Spectroscopic Data of Parent Structures

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 2-naphthoate 8.58 (s, 1H), 8.04 (dd, 1H), 7.93 (d, 1H), 7.87 (d, 1H), 7.60-7.50 (m, 2H), 3.97 (s, 3H)167.1, 135.6, 132.5, 129.9, 129.4, 128.2, 127.8, 126.8, 125.4, 124.9, 52.2
1,5-Dimethylnaphthalene 7.82 (d, 2H), 7.42-7.35 (m, 4H), 2.68 (s, 6H)134.2, 132.3, 125.9, 125.2, 122.0, 19.5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B11890182 Methyl 1,5-dimethyl-2-naphthoate CAS No. 107777-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107777-20-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 1,5-dimethylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O2/c1-9-5-4-6-12-10(2)13(14(15)16-3)8-7-11(9)12/h4-8H,1-3H3

InChI Key

NMAYFYBIOIGLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 1,5 Dimethyl 2 Naphthoate and Analogous Naphthoate Esters

Classical Esterification Routes from Naphthoic Acids

The most straightforward methods for synthesizing naphthoate esters involve the conversion of the corresponding naphthoic acids. These classical approaches are well-established in organic chemistry and can be categorized into direct methods and those proceeding through activated intermediates.

Direct Esterification Approaches for Naphthoic Acids

Direct esterification involves reacting a naphthoic acid with an alcohol in a single step, typically under catalytic conditions. One of the most common methods is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction between a carboxylic acid and an alcohol, which can be used in excess as the solvent. commonorganicchemistry.comausetute.com.au This equilibrium-driven process often requires heating under reflux to achieve a reasonable reaction rate and yield. ausetute.com.auyoutube.com To drive the reaction to completion, water, a byproduct, is typically removed.

Another direct approach is the Steglich esterification, which is particularly useful for substrates that are sensitive to strong acids. commonorganicchemistry.comnih.gov This method employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild, neutral conditions. nih.gov The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester. nih.gov

Table 1: Comparison of Direct Esterification Methods for Naphthoic Acids

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Heat (reflux) Low-cost reagents, simple procedure. ausetute.com.au Equilibrium-limited, requires harsh acidic conditions, not suitable for sensitive molecules. commonorganicchemistry.com
Steglich Esterification Alcohol, DCC, DMAP Mild, neutral, room temperature High yields, suitable for acid-sensitive substrates. commonorganicchemistry.comnih.gov DCC byproduct can be difficult to remove, reagents are more expensive.

Esterification via Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

To overcome the equilibrium limitations of direct esterification, a two-step approach involving the activation of the carboxylic acid is often employed. The most common method in this category is the formation of an acyl chloride. Naphthoic acids can be converted to highly reactive naphthoyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comgoogle.com

Once formed and isolated, the naphthoyl chloride readily reacts with an alcohol, such as methanol, to produce the corresponding methyl naphthoate ester in high yield. commonorganicchemistry.comgoogle.com This reaction is typically rapid and irreversible. A base is often added to neutralize the HCl byproduct generated during the reaction. This method is demonstrated in the synthesis of a 4-amino-3-methyl-2-naphthoic acid derivative, where the carboxylic acid is first esterified using thionyl chloride and methanol. google.com

Table 2: Common Reagents for the Formation of Naphthoyl Chlorides

Reagent Formula Byproducts Notes
Thionyl Chloride SOCl₂ SO₂(g), HCl(g) Volatile byproducts are easily removed. commonorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO(g), CO₂(g), HCl(g) Reaction is often faster and cleaner than with SOCl₂.
Phosphorus Pentachloride PCl₅ POCl₃, HCl(g) A solid reagent, can be useful in specific cases. ias.ac.in

Catalytic Syntheses of Naphthoate Derivatives with Positional Selectivity

Modern synthetic chemistry offers advanced catalytic methods for constructing the core naphthalene (B1677914) ring with specific substitution patterns, providing direct access to functionalized naphthoates.

Gold-Catalyzed Annulation and Cycloisomerization Strategies for Naphthoate Core Construction

Gold catalysts have emerged as powerful tools for forming complex molecular structures. Gold(I)-catalyzed reactions can be used to construct naphthalene derivatives through the cyclization of carefully designed precursors. southwestern.edu One such strategy involves the gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a diazo group, which provides a mild and efficient route to multi-functionalized naphthalenes, including those bearing carboxyl groups. nih.gov This cascade reaction proceeds through a vinyl gold carbene intermediate. nih.gov

Another approach is the gold(I)-catalyzed oxidative cyclization of 2-alkenylphenyl alkynyl ketones. This reaction involves an aromatization step to produce 2-acyl-1-naphthols, which are structurally related to naphthoic acids. elsevierpure.com Similarly, gold-catalyzed benzannulation of 3-hydroxy-1,5-enynes can generate tetrahydronaphthalene structures, which can be precursors to fully aromatic naphthoates. nih.gov

Lewis-Acid-Mediated Rearrangements Yielding Naphthoic Acid Esters

Lewis acids are effective catalysts for a variety of chemical transformations, including molecular rearrangements that can lead to the formation of naphthoic acid esters. mdpi.comgoogle.comorganic-chemistry.org A notable example is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. This reaction can proceed via an unexpected 1,2-acyl shift to produce 1-hydroxy-2-naphthoic acid esters, providing access to novel substitution patterns. nih.gov The selectivity of the rearrangement is influenced by the electronic properties of the substituents on the starting material. nih.gov

Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have proven effective in catalyzing esterification and transesterification reactions, often under milder conditions than traditional Brønsted acids. mdpi.com They can also be used to catalyze the direct carboxylation of naphthalene with carbon dioxide to form 1-naphthoic acid, which can then be esterified. google.com

Regioselective Functionalization and Methylation Strategies on Naphthalene Rings

The synthesis of a specifically substituted compound like Methyl 1,5-dimethyl-2-naphthoate requires precise control over the placement of functional groups on the naphthalene ring. Regioselective functionalization, particularly methylation, is a critical challenge.

Zeolite catalysts have shown significant promise in achieving high regioselectivity in the alkylation of naphthalene. For instance, the tert-butylation of naphthalene has been optimized using a dealuminated H-Mordenite (HM) zeolite catalyst to yield 2,6-di-tert-butylnaphthalene (B165587) with high selectivity over other isomers. rsc.org Such shape-selective catalysis could potentially be adapted for controlled methylation by choosing appropriate catalysts and reaction conditions.

In nature, enzymatic processes demonstrate remarkable regioselectivity. For example, the anaerobic degradation of naphthalene by certain bacteria involves an initial methylation to form 2-methylnaphthalene. nih.gov This biological activation strategy highlights the potential for developing biocatalytic methods for the highly selective functionalization of aromatic rings.

Introduction of Methyl Groups onto Naphthoic Acid Precursors

The synthesis of methylated naphthoic acids, the direct precursors to their corresponding methyl esters, can be achieved through various organic reactions. A common strategy involves the functionalization of a pre-existing naphthalene core. For instance, Friedel-Crafts acylation of a methylnaphthalene, such as 1-methylnaphthalene, with acetyl chloride in the presence of a Lewis acid like aluminum chloride, can introduce an acetyl group. lookchem.com This ketone can then be converted to a carboxylic acid. One method for this conversion is the haloform reaction, where the methyl ketone reacts with sodium hypochlorite (B82951) to yield a carboxylate. lookchem.com

Another approach involves the use of organometallic reagents. For example, a cyano-substituted methylnaphthalene can react with a Grignard reagent like methylmagnesium iodide. lookchem.com The resulting imine can then be hydrolyzed to a ketone, which provides a handle for further functionalization or conversion to a carboxylic acid. The synthesis of 5-cyano-1-methylnaphthalene has been reported, which upon reaction with methylmagnesium iodide, yields 5-methyl-1-naphthyl methyl ketone. lookchem.com These precursors are essential for building the specific substitution pattern required for compounds like 1,5-dimethyl-2-naphthoic acid.

Control of Esterification Regiochemistry in Naphthoate Synthesis

The final step in forming a naphthoate ester is the esterification of the corresponding naphthoic acid. The choice of esterification method is crucial, especially when dealing with substrates that have multiple reactive sites, to ensure the desired regiochemistry.

The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net However, for more sensitive or complex substrates, milder methods are preferred.

The Steglich esterification offers a versatile and mild alternative. nih.gov This method uses a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the formation of the ester bond under neutral conditions. nih.gov The reaction proceeds through an O-acylisourea intermediate, which then reacts with the alcohol to form the ester. nih.gov This method is particularly advantageous for preventing unwanted side reactions on sensitive functional groups.

When the naphthoic acid precursor contains other reactive groups, such as a hydroxyl group, controlling the reaction site becomes critical. For example, in the synthesis of methyl 6-methoxy-1-naphthoate from 6-hydroxy-1-naphthoic acid, the reaction conditions determine whether methylation or esterification occurs. google.comgoogle.com The use of dimethyl sulfate (B86663) in the presence of a base like potassium carbonate can lead to methylation of both the hydroxyl and carboxylic acid groups. google.com Careful control of pH and the choice of solvent and base are essential to selectively achieve the desired product. google.comgoogle.com

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages
Fischer Esterification Carboxylic acid, Alcohol, Strong acid catalyst Typically requires heat Simple, uses inexpensive reagents researchgate.net
Steglich Esterification Carboxylic acid, Alcohol, DCC/DIC, DMAP Mild, room temperature High yields, suitable for sensitive substrates nih.gov
Methylation with Dimethyl Sulfate Hydroxynaphthoic acid, Dimethyl sulfate, Base (e.g., K₂CO₃) Varies, can be controlled by pH Can achieve both O-methylation and esterification google.comgoogle.com

Biosynthetic Pathways and Enzymatic Transformations of Naphthoate Scaffolds

Microorganisms have evolved sophisticated enzymatic machinery to metabolize aromatic compounds, including substituted naphthalenes. These pathways provide insights into the natural formation and transformation of naphthoate structures.

Enzymatic O-Methylation of Hydroxylated Naphthoic Acids

The enzymatic O-methylation of hydroxyl groups on aromatic rings is a known biotransformation. This reaction is catalyzed by enzymes called O-methyltransferases (OMTs), which are a class of transferases. nih.gov These enzymes typically use S-adenosyl methionine (SAM) as a methyl group donor. While the direct enzymatic O-methylation of a specific hydroxylated dimethyl-naphthoic acid to form a methoxy (B1213986) derivative is not extensively detailed in the provided search results, the principle is well-established for other hydroxylated aromatic compounds like catechols. nih.gov It is plausible that similar enzymatic systems could act on hydroxylated naphthoic acid intermediates within microbial metabolic pathways.

Microbial Oxidation Pathways of Methyl-Substituted Naphthalenes Leading to Naphthoate Intermediates

Several bacterial strains are capable of oxidizing methyl-substituted naphthalenes, leading to the formation of naphthoic acid intermediates. nih.govfrontiersin.org The initial attack on the naphthalene ring system can occur at either a methyl group or the aromatic ring itself.

In many aerobic bacteria, such as those from the genera Pseudomonas and Sphingomonas, the degradation of methylnaphthalenes is initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). frontiersin.orgnih.gov This enzyme can catalyze two different types of reactions:

Ring Dioxygenation: The enzyme adds two hydroxyl groups to the unsubstituted ring, forming a cis-dihydrodiol. frontiersin.org

Methyl Group Monooxygenation: The enzyme hydroxylates one of the methyl groups to form a hydroxymethyl group. frontiersin.orgnih.gov This alcohol is then further oxidized by dehydrogenases to a carboxylic acid, yielding a naphthoic acid. nih.gov

For dimethylnaphthalenes (DMNs), such as 1,5-DMN, the metabolic route can be complex. Studies on Sphingomonas paucimobilis have shown that when DMN isomers with a methyl group on each ring are used as a substrate, the initial step is the hydroxylation of a methyl group, followed by its oxidation to a carboxyl group. nih.govasm.org This directly leads to the formation of a methyl-substituted naphthoate. nih.govasm.org For example, the oxidation of 1,5-DMN by this bacterium results in the accumulation of the corresponding methylnaphthoate. nih.gov

Anaerobic degradation pathways also exist. In some sulfate-reducing bacteria, the degradation of naphthalene itself begins with a methylation reaction to form 2-methylnaphthalene. nih.gov This is then oxidized to 2-naphthoic acid, which serves as a central metabolite for further degradation. nih.gov This highlights methylation as a key activation step in the anaerobic catabolism of unsubstituted aromatic hydrocarbons. nih.gov

Table 2: Microbial Oxidation Products of Dimethylnaphthalenes by Sphingomonas paucimobilis

Substrate Major Products Metabolic Pathway Indicated
1,5-Dimethylnaphthalene (1,5-DMN) Methylnaphthoate and Methylsalicylate Initial methyl group hydroxylation and oxidation nih.gov
1,6-Dimethylnaphthalene (1,6-DMN) Methylnaphthoate and Methylsalicylate Initial methyl group hydroxylation and oxidation nih.gov
2,6-Dimethylnaphthalene (2,6-DMN) 6- and 7-Methyl-2-naphthoates Ring dioxygenation at the 1,2-positions nih.gov
2,3,6-Trimethylnaphthalene 3,6-Dimethyl- and 6,7-Dimethyl-2-naphthoates Initial methyl group hydroxylation and oxidation asm.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1,5 Dimethyl 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of Methyl 1,5-dimethyl-2-naphthoate, offering profound insights into its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Alkyl Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to its aromatic and alkyl protons. The naphthalene (B1677914) ring system, with its specific substitution pattern, gives rise to a complex aromatic region. The protons on the naphthalene core are expected to appear as multiplets due to spin-spin coupling. The two methyl groups at positions 1 and 5 will likely be observed as sharp singlets in the upfield region of the spectrum, with their precise chemical shifts influenced by the anisotropic effects of the aromatic system. The methyl ester group will also produce a characteristic singlet, typically found at a downfield position compared to the alkyl methyl groups due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Multiplets
C1-Methyl Protons ~2.5 Singlet
C5-Methyl Protons ~2.6 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum is expected to show signals for the ten carbons of the naphthalene ring, the two methyl carbons attached to the ring, the ester carbonyl carbon, and the ester methyl carbon. The chemical shifts of the aromatic carbons will be spread over a wide range, with the quaternary carbons appearing at different shifts compared to the protonated carbons. The carbonyl carbon of the ester group is characteristically found at a significantly downfield position.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic Carbons 120 - 140
C1-Methyl Carbon ~20
C5-Methyl Carbon ~21
Ester Carbonyl Carbon ~167

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. The initial fragmentation might involve the loss of the methoxy (B1213986) group (-OCH3) from the ester, or the loss of the entire methyl ester group. Further fragmentation of the naphthalene ring system would provide additional structural clues.

Expected Fragmentation Patterns for this compound

Fragment Ion Description
[M - OCH₃]⁺ Loss of the methoxy radical
[M - COOCH₃]⁺ Loss of the carbomethoxy radical

Table of Compounds Mentioned

Compound Name

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, specific vibrational modes within a molecule can be identified, offering a unique spectral fingerprint. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary insights into its structural features, particularly the carbonyl group of the ester and the vibrations of the substituted naphthalene ring.

Infrared (IR) Spectroscopy for Carbonyl and Aromatic Vibrations

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for identifying the key structural motifs in this compound. The IR spectrum is typically dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, a feature that is highly characteristic in terms of both position and intensity. Furthermore, the spectrum will display a series of bands related to the aromatic naphthalene core and the methyl substituents.

The primary vibrations of interest include:

Carbonyl (C=O) Stretching: The ester carbonyl group is expected to produce a strong, sharp absorption band. For aromatic esters like methyl naphthoates, this band typically appears in the region of 1725-1705 cm⁻¹. The conjugation of the carbonyl group with the naphthalene ring system can slightly lower the frequency compared to a saturated aliphatic ester.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region. The exact positions and intensities of these bands are influenced by the substitution pattern on the aromatic system.

C-O Stretching: The ester functionality also exhibits C-O stretching vibrations. Two distinct C-O stretches are expected: the C(=O)-O stretch and the O-CH₃ stretch. These typically result in strong bands within the 1300-1000 cm⁻¹ range.

C-H Stretching: The spectrum will also contain C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretches from the two methyl groups (the one on the ring and the one in the ester function) will be observed just below 3000 cm⁻¹, usually in the 2975-2850 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be inferred from the strong C-H out-of-plane bending (γ-CH) vibrations in the fingerprint region, typically between 900-675 cm⁻¹. For 1,5-dimethyl-2-substituted naphthalene, a specific pattern of absorptions is expected that corresponds to the number of adjacent hydrogen atoms on the rings. For instance, intense aromatic C–H out-of-plane bending vibrations are observed around 800 cm⁻¹ for various dimethylnaphthalenes researchgate.net.

Based on data from analogous compounds like Methyl 2-naphthoate and various dimethylnaphthalenes, the predicted key IR absorptions for this compound are summarized in the table below researchgate.netnih.gov.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2975 - 2850Medium
Ester C=O Stretch1725 - 1705Strong
Aromatic C=C Stretch1620 - 1450Medium to Strong
Ester C-O Stretch1300 - 1100Strong
Aromatic C-H Out-of-Plane Bending900 - 750Strong

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. While IR is based on the absorption of light due to changes in dipole moment, Raman spectroscopy involves the inelastic scattering of light, with signal intensity depending on changes in the polarizability of a bond. This fundamental difference means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly valuable for characterizing the non-polar bonds of the aromatic skeleton:

Naphthalene Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring, which involve the entire aromatic system expanding and contracting, are typically very strong in the Raman spectrum. These vibrations, often found in the 1400-1300 cm⁻¹ region, provide a clear fingerprint of the bicyclic aromatic core researchgate.net. For naphthalene itself, a very intense Raman band is observed around 1380 cm⁻¹.

C-C Skeletal Stretches: The C-C stretching vibrations within the ring and the C-C bond connecting the methyl group are readily observed. A band with moderate Raman intensity located at 1560-1570 cm⁻¹ is often assigned to a ring stretching mode in naphthalene derivatives researchgate.net.

Symmetric C-H Stretching: While both IR and Raman show C-H stretching, the symmetric stretches of the methyl groups can be particularly well-defined in the Raman spectrum.

In contrast to IR, the carbonyl (C=O) stretch in the Raman spectrum is typically weaker. Water is a very weak Raman scatterer, which would make Raman spectroscopy a superior choice for analyzing this compound in aqueous solutions, should the need arise. The combination of IR and Raman data allows for a more complete and confident structural assignment of this compound.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Strong
Aliphatic C-H Stretch2975 - 2850Strong
Aromatic Ring Stretch~1570Medium
Naphthalene Ring Breathing Mode~1380Very Strong

Electronic Spectroscopy for Chromophoric and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption provide valuable information about the molecule's chromophores—the parts of the molecule that absorb light—and the extent of its conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Naphthoate Chromophore

The chromophore in this compound is the substituted naphthalene ring system conjugated with the ester carbonyl group. Naphthalene itself exhibits a characteristic UV absorption spectrum with multiple bands arising from π → π* electronic transitions. The addition of substituents—the two methyl groups and the methyl ester group—modifies the electronic properties of the naphthalene core and thus influences the position and intensity of these absorption bands.

The typical UV spectrum of a naphthalene derivative displays three main absorption bands:

A high-energy band (often termed the β-band or S₃ ← S₀ transition) typically appears in the far UV region, around 220-230 nm. For 2-methylnaphthalene, this absorption is observed at approximately 224 nm nih.gov.

A medium-energy band (the para-band or S₂ ← S₀ transition) with fine vibrational structure, usually found in the 250-290 nm range. 2-Naphthoic acid, a closely related compound, shows an absorption maximum at 280 nm sielc.com.

A lower-energy band (the α-band or S₁ ← S₀ transition), which is typically weaker and also shows vibrational fine structure, appears at longer wavelengths, generally between 300-340 nm. 2-Naphthoic acid exhibits a maximum in this region at 334 nm sielc.com.

The methyl and methyl ester substituents act as auxochromes, groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. Both methyl groups and the ester group are electron-donating (via hyperconjugation and resonance, respectively, for the ring) and tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, this compound is expected to show absorption maxima at slightly longer wavelengths than unsubstituted naphthalene or methyl 2-naphthoate.

The electronic transitions and their expected absorption maxima are summarized below.

Electronic TransitionTypical Wavelength Range (nm)DesignationDescription
π → π~220 - 240β-band (S₃ ← S₀)High-energy, high-intensity transition.
π → π~270 - 290p-band (S₂ ← S₀)Medium-energy transition with vibrational fine structure.
π → π*~310 - 340α-band (S₁ ← S₀)Low-energy, low-intensity transition with vibrational fine structure.

The study of the UV-Vis spectrum is crucial for confirming the extent of conjugation and understanding the electronic nature of the this compound molecule.

Advanced Research on Molecular Interactions and Biological Mechanisms Excluding Clinical Data, Dosage, Safety

Interactions with Enzyme Systems and Pathways

The naphthoate scaffold, the core of Methyl 1,5-dimethyl-2-naphthoate, is a subject of significant interest in the study of enzyme-driven processes, from biosynthesis to metabolic breakdown.

The aromatic structure of the naphthoate core is reminiscent of natural products synthesized by Type II polyketide synthases (PKS). These multi-enzyme systems are responsible for creating a wide array of polyfunctional aromatic compounds. nih.gov A key component in these pathways is the β-ketoacyl synthase-chain length factor (KS-CLF) heterodimer. nih.gov This enzymatic complex iteratively catalyzes the condensation of malonyl-CoA units to build a polyketide chain of a specific length. nih.gov

The process involves a series of steps:

Priming and Elongation: The KS-CLF complex initiates and extends the polyketide chain. This involves a decarboxylative condensation reaction where malonyl-ACP (acyl carrier protein) serves as the extender unit. nih.gov

Cyclization: Once the full-length chain is assembled, it undergoes a series of cyclization and aromatization reactions, often guided by other enzymes in the PKS cluster, to form the final aromatic structure, which can be a naphthalene (B1677914) derivative.

While direct studies on this compound biosynthesis are limited, the established mechanisms of PKS systems provide a strong conceptual framework for how a dimethyl-naphthoate moiety could be biosynthetically derived. The positioning of the methyl and carboxyl groups would be determined by the specific folding and cyclization of the polyketide precursor chain. The ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within PKS modules further modify the polyketide intermediate, influencing the final reduction state of the molecule. nih.gov

Naphthoate compounds, as xenobiotics, are subject to enzymatic modification by metabolic systems in living organisms. longdom.org This biotransformation primarily serves to increase the hydrophilicity of the compounds, facilitating their excretion. longdom.org The process is generally divided into two phases.

Phase I Metabolism: This phase introduces or exposes functional groups.

Oxidation: The primary enzymes involved are from the Cytochrome P450 (CYP) superfamily. longdom.org For the related compound naphthalene, CYP enzymes catalyze its oxidation to form 1-naphthol (B170400) and 2-naphthol (B1666908). researchgate.net A similar hydroxylation could be expected on the naphthalene ring of a naphthoate compound.

Decarboxylation: In some bacterial systems, an alternative pathway has been observed for hydroxynaphthoic acids. For example, Burkholderia sp. strain BC1 can degrade 2-hydroxy-1-naphthoic acid to 2-naphthol via a non-oxidative decarboxylase, indicating a direct removal of the carboxyl group. nih.gov

Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous water-soluble molecules.

Conjugation Reactions: Following Phase I oxidation, the resulting hydroxylated naphthoate metabolites can undergo conjugation with sulfates or glucuronic acid. researchgate.net These reactions are catalyzed by sulfotransferases and UDP-glucuronosyltransferases, respectively. researchgate.net

Microbial biotransformation is also a powerful tool for generating metabolites, as microorganisms possess a diverse array of enzymes that can perform complex reactions in a cost-effective manner. nih.gov

Receptor Binding Studies and Molecular Recognition Principles

Derivatives of the naphthoate scaffold have proven to be valuable tools in pharmacology, particularly in the study of G protein-coupled receptors (GPCRs).

The P2Y14 receptor (P2Y14R), a GPCR involved in inflammatory processes, has been a key target for ligands based on a 2-naphthoic acid template. nih.govresearchgate.net A notable example is the potent and selective P2Y14R antagonist known as PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid). nih.gov

Researchers have leveraged the structure of PPTN to develop high-affinity molecular probes. nih.govacs.org By making modifications to the piperidine (B6355638) ring—a part of the molecule predicted to point away from the receptor's binding pocket—scientists have successfully attached fluorescent tags without compromising binding affinity. acs.orgnih.gov This has led to the creation of exceptionally potent fluorescent probes, such as MRS4174, an Alexa Fluor 488 conjugate of a PPTN derivative. nih.govacs.org This probe exhibits a picomolar binding affinity and allows for the direct quantification of specific binding to P2Y14R using techniques like flow cytometry. nih.govacs.org Such probes are invaluable for studying receptor pharmacology and screening for new ligands. acs.org

Advanced Analytical Method Development for Naphthoate Esters in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of complex mixtures, offering high-resolution separation of individual components. For "Methyl 1,5-dimethyl-2-naphthoate," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its determination in various research samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Naphthoates

The development of an HPLC method for the analysis of "this compound" and related naphthoate esters requires a systematic approach to optimize separation and detection. A study on the analysis of 1,4-dimethylnaphthalene (B47064) (1,4-DMN), a related compound, utilized HPLC with UV detection for its quantification. researchgate.net This approach can be adapted for "this compound."

Method development typically involves the selection of a suitable stationary phase, mobile phase composition, and detector wavelength. For non-polar compounds like "this compound," a reversed-phase column, such as a C18 or C8, is often the preferred choice. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The ratio of these solvents is optimized to achieve the desired retention time and separation from other components in the sample matrix.

Optimization of the HPLC method is crucial for achieving the best possible chromatographic performance. This includes adjusting the mobile phase composition to fine-tune the retention time and resolution, optimizing the flow rate to ensure sharp peaks without excessive analysis time, and selecting an appropriate detection wavelength based on the UV absorbance spectrum of "this compound." Isocratic elution (constant mobile phase composition) is often simpler, while gradient elution (varying mobile phase composition) may be necessary for complex samples containing compounds with a wide range of polarities. A sensitive and precise HPLC method was developed for zolmitriptan (B1197) and its related substances, demonstrating the capability of HPLC to separate and quantify structurally similar compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for Naphthoate Ester Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at a specific wavelength (e.g., 230 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a hypothetical set of starting conditions for the HPLC analysis of "this compound," which would require further optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Naphthoate Analysis

For volatile and semi-volatile naphthoate esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique. researchgate.net The sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The NIST WebBook provides mass spectral data for various dimethylnaphthalene derivatives, which can be a valuable resource for identifying "this compound" and its potential isomers or degradation products. nist.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for confident identification. The EPA Method 8270D provides guidance on the GC-MS analysis of semivolatile organic compounds, which can be adapted for naphthoate esters. epa.gov

Table 2: Typical GC-MS Parameters for Volatile Naphthoate Analysis

ParameterCondition
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., 100 °C hold for 2 min, then ramp to 280 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-500

This table outlines a general set of GC-MS conditions that would serve as a starting point for method development for "this compound."

Spectrophotometric Methods for Quantitative Analysis and Purity Assessment

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis and purity assessment of "this compound." This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert law).

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of "this compound" at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorbance. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve.

Purity assessment can also be carried out using spectrophotometry. The presence of impurities can lead to a shift in the λmax or a change in the shape of the absorption spectrum. By comparing the spectrum of a test sample to that of a highly pure reference standard, it is possible to detect the presence of absorbing impurities.

Validation Principles for Developed Analytical Procedures (Specificity, Precision, Accuracy, Robustness)

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. researchgate.netiupac.org The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which are widely accepted in the pharmaceutical industry. eurachem.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate.

A study on the validation of an HPLC-UV method for 1,4-dimethylnaphthalene demonstrated good precision, linearity, and low limits of detection (LOD) and quantification (LOQ). researchgate.net Similarly, a GC method for L-valine methyl ester hydrochloride was validated for precision, recovery, linearity, and robustness, confirming its suitability for purity analysis. iiste.org These principles are directly applicable to the validation of analytical methods for "this compound."

Future Directions and Emerging Research Areas for Methyl 1,5 Dimethyl 2 Naphthoate

Development of Sustainable and Greener Synthetic Routes

Traditional chemical synthesis, including methods for producing naphthalene (B1677914) derivatives, often relies on harsh conditions, toxic solvents, and catalysts that generate significant environmental waste. rsc.orgmdpi.com The principles of "green chemistry" are driving a shift towards more sustainable practices. For the synthesis of esters like methyl 1,5-dimethyl-2-naphthoate, this involves a critical re-evaluation of the classic Fischer esterification, which is often limited by equilibrium and requires energy-intensive separation processes. researchgate.net

Future research will focus on several key areas to create greener synthetic pathways:

Novel Catalytic Systems: There is a move away from corrosive homogeneous acid catalysts like sulfuric acid towards reusable heterogeneous catalysts. mdpi.com Materials such as ion exchange resins, zeolites, and immobilized enzymes (e.g., lipases) offer milder reaction conditions, high selectivity, and easier separation from the reaction mixture, reducing waste and energy consumption. mdpi.comresearchgate.net

Eco-Friendly Solvents: A major goal is to replace conventional organic solvents with greener alternatives. Hydrothermal condensation, using only water at elevated temperatures and pressures, has been shown to be highly effective for synthesizing certain naphthalene derivatives quantitatively without the need for catalysts or organic solvents. rsc.org

Process Intensification: Advanced reactor technologies are being developed to improve efficiency. Membrane-integrated reactors, for example, can continuously remove water—a byproduct of esterification—which shifts the reaction equilibrium towards the product, increasing conversion rates under milder conditions. mdpi.comresearchgate.net These strategies align environmental sustainability with economic viability, paving the way for the next generation of chemical manufacturing. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Ester Production

Feature Traditional Approach (e.g., Fischer Esterification) Emerging Green Approach
Catalyst Homogeneous mineral acids (e.g., H₂SO₄) mdpi.com Heterogeneous catalysts (zeolites, resins), Enzymes (lipases) mdpi.com
Solvent Organic solvents (e.g., toluene, DMF) rsc.org Water (hydrothermal synthesis), Supercritical fluids rsc.org
Energy Use High temperatures often required for distillation mdpi.com Milder reaction conditions, reduced separation energy mdpi.com
Byproducts Acidic waste, significant solvent waste Minimal waste, water as a primary byproduct rsc.orgmdpi.com
Efficiency Often limited by reaction equilibrium researchgate.net Enhanced conversion via process intensification (e.g., membrane reactors) mdpi.com

Integration of Artificial Intelligence and Machine Learning in Naphthoate Research

The complexity of chemical synthesis and property prediction presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the pace of discovery in naphthoate research by analyzing vast datasets to identify patterns that are not obvious to human researchers.

Key applications of AI/ML in this field include:

Predictive Modeling: ML models, particularly deep neural networks, can be trained on existing chemical data to predict the physical, chemical, and biological properties of new or hypothetical molecules. research.googleulster.ac.uk For a compound like this compound, this could involve predicting its solubility, reactivity, or potential as a drug candidate, saving significant time and resources compared to traditional laboratory synthesis and testing. research.googleresearchgate.net

Spectral Analysis: AI algorithms are being developed to interpret complex spectroscopic data. For polycyclic aromatic hydrocarbons (PAHs), ML can assist in analyzing infrared (IR) and Raman spectra to identify compounds in complex mixtures or even to predict their spectra from their structure alone. arxiv.orgpnas.orgnih.gov

Reaction Optimization: AI can be used to design and optimize synthetic routes by predicting reaction outcomes under various conditions (e.g., temperature, catalyst, solvent). This allows chemists to identify the most efficient and sustainable pathways before running experiments.

Biological Activity Screening: ML models can predict how PAHs interact with biological systems. For example, a random forest model has been used to identify how different PAHs affect environmental bacterial communities and to pinpoint specific bacteria with the potential to degrade these pollutants. nih.gov This approach could be adapted to screen naphthoate derivatives for desired biological effects or to assess their environmental impact.

Table 2: Applications of Machine Learning in Naphthoate Research

Machine Learning Application Description Potential Impact on Naphthoate Research
Property Prediction Using models like Message Passing Neural Networks (MPNNs) to predict electronic, thermodynamic, and biological properties from molecular structure. research.google Rapidly screen virtual libraries of naphthoate derivatives for desired characteristics, accelerating materials and drug discovery.
Spectral Deconvolution Applying algorithms to analyze complex spectroscopic data (e.g., SERS, IR) from mixtures containing PAHs. pnas.orgnih.gov Enable the detection and identification of this compound and its metabolites in complex environmental or biological samples.
Biological Interaction Modeling Using models like Random Forest to correlate chemical structures with biological outcomes (e.g., effects on microbial communities). nih.gov Predict the bioactivity, toxicity, or biodegradability of novel naphthoate compounds.
Synthesis Planning Training models on reaction databases to predict optimal synthetic pathways and conditions. Design more efficient, higher-yielding, and greener synthetic routes to this compound.

Exploration of this compound as a Scaffold in Chemical Biology Tool Development

The rigid, planar structure and inherent fluorescence of the naphthalene core make it an exceptionally valuable scaffold for creating sophisticated tools for chemical biology. nih.gov The specific substitution pattern of this compound provides a unique starting point that can be further functionalized to probe complex biological systems.

Future research in this area is focused on developing:

Fluorescent Probes and Sensors: Naphthalene derivatives are known for their excellent photophysical properties, including high quantum yields and photostability. nih.govresearchgate.net These characteristics are ideal for designing fluorescent probes that can detect and image specific ions, small molecules, or biomolecules within living cells. nih.govmdpi.com By adding specific recognition moieties to the naphthoate scaffold, researchers can create highly selective sensors that report on biological events through changes in their fluorescence.

Scaffolds for Drug Discovery: The naphthalene framework is a versatile platform in medicinal chemistry, serving as the core for drugs with antimicrobial and anticancer activities. mdpi.com The this compound structure could be explored as a central scaffold for building new therapeutic agents. Its defined three-dimensional shape can be systematically modified to optimize interactions with biological targets like enzymes or receptors.

Activatable Probes for Real-Time Monitoring: A particularly exciting direction is the development of "smart" probes that become fluorescent only upon interaction with their target. For instance, a covalent self-reporting peptide degrader (Co-SPeD) was recently developed using a rotor fluorophore derived from a naphthalene derivative. acs.org This tool allowed for the real-time monitoring of a specific protein's degradation in vivo, demonstrating the power of naphthalene-based scaffolds in creating advanced tools for studying dynamic cellular processes. acs.org

Table 3: Potential Chemical Biology Tools Based on the Naphthalene Scaffold

Tool Type Design Principle Example Application
Fluorescent Sensor Attach a specific ion or molecule binding group to the naphthalene core. mdpi.com A probe that fluoresces in the presence of a specific metal ion (e.g., Al³⁺) in a biological sample. mdpi.com
Bio-orthogonal Label Functionalize the scaffold with a reactive group for specific covalent attachment to a protein or biomolecule. Tagging a target protein within a cell for visualization by fluorescence microscopy.
Activatable Therapeutic Agent Incorporate the naphthalene scaffold into a drug that is activated by a specific biological trigger (e.g., an enzyme). A prodrug that releases its active form only within cancer cells, reducing side effects.
Self-Reporting Degrader Integrate a naphthalene-based fluorophore into a molecule designed to induce protein degradation (PROTAC). acs.org Visually tracking the targeted degradation of a disease-related protein in real-time. acs.org

Advancements in In Situ and Real-Time Spectroscopic Monitoring of Naphthoate Reactions

To fully optimize the synthesis of this compound, a detailed understanding of the reaction as it happens is crucial. In situ (in the reaction mixture) and real-time spectroscopic techniques provide a window into the reaction dynamics, allowing for precise control over reaction conditions and leading to improved yields, purity, and safety.

The limitations of traditional off-line analysis (e.g., gas chromatography), which involves taking samples from the reactor, are being overcome by advanced process analytical technologies (PAT). nih.gov Future advancements will likely involve the broader adoption and refinement of:

In-line Infrared and Raman Spectroscopy: Probes based on Mid-Infrared (MIR) or Raman spectroscopy can be inserted directly into the reaction vessel. These techniques can monitor the concentration of reactants, products, and intermediates in real-time by detecting their characteristic vibrational frequencies. nih.gov This data allows for the precise determination of reaction endpoints and the identification of any unwanted side reactions.

On-line Mass Spectrometry (MS): By continuously sampling a small stream from the reactor, on-line MS can provide detailed information on the concentration of all components in the reaction mixture. nih.gov It is particularly advantageous for its high sensitivity and ability to detect and identify trace-level impurities or byproducts that might not be visible with other techniques. nih.gov

Integrated Spectroscopic Methods: Combining multiple spectroscopic techniques can provide a more comprehensive picture of the reaction. For example, using IR to track bulk component changes while using MS to monitor for trace impurities would offer robust process control.

Table 4: In Situ Spectroscopic Techniques for Monitoring Esterification Reactions

Technique Principle of Operation Advantages for Naphthoate Synthesis
Mid-Infrared (MIR) Spectroscopy Measures the absorption of infrared light due to molecular vibrations. nih.gov Provides real-time concentration profiles of reactants and products; non-destructive. nih.gov
Raman Spectroscopy Measures the inelastic scattering of laser light, providing a vibrational fingerprint of molecules. Less sensitive to water (a byproduct of esterification) than IR; can be used in aqueous systems.
On-line Mass Spectrometry (MS) Ionizes molecules from the reaction and separates them by mass-to-charge ratio. nih.gov Highly sensitive and specific; can monitor all reaction components simultaneously and detect trace impurities. nih.gov
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by conjugated systems like the naphthalene ring. nih.gov Useful for tracking the formation or consumption of aromatic species.

Deeper Mechanistic Understanding of Complex Biological Interactions through Integrated Computational and Experimental Approaches

To fully exploit the potential of this compound and its derivatives in biology and medicine, a detailed, atomic-level understanding of how they interact with biological targets is essential. Achieving this level of insight requires a synergistic approach that combines the predictive power of computational modeling with the empirical validation of experimental techniques.

This integrated strategy allows researchers to move beyond simple structure-activity relationships and understand the fundamental drivers of a compound's biological effects. Future research will increasingly rely on this combination:

Computational Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a molecule like this compound might bind to the active site of a protein. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecule, helping to explain its reactivity and spectroscopic behavior. nih.govnih.gov These computational studies can guide the design of more potent and selective derivatives. For example, molecular mechanics calculations have been used to understand the driving forces behind the complexation of 2-methyl naphthoate with cyclodextrins. nih.gov

Experimental Validation: The predictions from computational models must be tested and refined using experimental data. Techniques like X-ray crystallography can provide a definitive picture of how a molecule binds to its protein target. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), UV-Vis, and fluorescence, can confirm the binding interaction and quantify its strength in solution. nih.gov

Integrated Workflows: The true power of this approach lies in the iterative cycle of prediction and validation. For instance, an experimental screen might identify a naphthoate derivative as a hit. Computational docking could then propose a binding mode, which in turn suggests specific chemical modifications to improve binding. These new derivatives are then synthesized and tested experimentally, and the results are used to refine the computational model. This integrated workflow, combining methods like SERS spectroscopy with DFT calculations and ML algorithms, represents a powerful strategy for tackling complex chemical and biological problems. nih.gov

Table 5: Integrated Approaches for Studying Biological Interactions

Research Question Computational Method Complementary Experimental Technique
How does the compound bind to a target protein? Molecular Docking / Molecular Dynamics (MD) Simulation X-ray Crystallography / Cryo-Electron Microscopy
What is the binding affinity? Free Energy Perturbation (FEP) Calculations Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
Which functional groups are key for interaction? Quantum Mechanics (QM) / DFT Calculations nih.gov Site-Directed Mutagenesis / Structure-Activity Relationship (SAR) studies
How does binding affect the compound's properties? DFT/TD-DFT Calculations nih.gov UV-Vis and Fluorescence Spectroscopy / NMR Spectroscopy nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 1,5-dimethyl-2-naphthoate, and how can researchers validate purity?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a non-polar stationary phase (e.g., C18 column) and gradient elution to separate impurities. Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile derivatives. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy, focusing on methyl group signals (δ 2.0–3.0 ppm) and ester carbonyl peaks (δ 165–175 ppm). Reference chromatographic retention indices from NIST databases for calibration .
  • Validation : Compare experimental retention times or spectral data with certified standards. Use triplicate runs to assess reproducibility.

Q. How should researchers design in vivo toxicity studies for this compound?

  • Experimental Design : Follow inclusion criteria from toxicological profiles of related naphthalene derivatives :

  • Exposure Routes : Oral (gavage), inhalation (aerosolized), or dermal application.
  • Health Outcomes : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological parameters (complete blood count).
  • Species : Use rodents (rats/mice) with sample sizes ≥10 per group to ensure statistical power.
    • Controls : Include vehicle-only and positive control groups (e.g., naphthalene for comparative toxicity).

Q. What synthetic routes are feasible for this compound?

  • Approach : Start with 1,5-dimethyl-2-naphthoic acid. Use Fischer esterification with methanol and a catalytic acid (H₂SO₄ or HCl). Alternatively, employ coupling reagents (DCC/DMAP) for milder conditions.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Analysis Framework :

  • Model Variability : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) results to assess metabolic differences.
  • Exposure Duration : Subchronic (30–90 days) vs. acute (24–72 hr) studies may yield divergent outcomes due to adaptive responses .
  • Dose Metrics : Normalize doses to body surface area or metabolic rate for cross-species extrapolation.
    • Recommendation : Conduct meta-analyses using databases like TOXCENTER to identify confounding variables (e.g., solvent choice, strain differences) .

Q. What computational tools can predict the environmental persistence of this compound?

  • Models : Use EPI Suite (EPA) to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Molecular docking simulations (AutoDock Vina) can predict interactions with microbial enzymes (e.g., cytochrome P450) .
  • Validation : Cross-reference predictions with experimental biodegradation assays (OECD 301F) under aerobic/anaerobic conditions .

Q. How does methylation at the 1- and 5-positions influence the compound’s metabolic pathways?

  • Mechanistic Insight : Methyl groups may sterically hinder oxidation at adjacent positions. Use isotopic labeling (¹⁴C-methyl) to track metabolites in hepatic microsomal assays. Compare with unmethylated analogs (e.g., 2-naphthoic acid) to identify detoxification pathways (e.g., glucuronidation vs. sulfation) .
  • Advanced Analytics : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to detect phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.